molecular formula C12H16N2S B10866265 1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea

1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea

Cat. No.: B10866265
M. Wt: 220.34 g/mol
InChI Key: QKADPJTZCFCIOA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 2,5-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:

Cyclopropylamine+2,5-Dimethylphenyl isothiocyanateThis compound\text{Cyclopropylamine} + \text{2,5-Dimethylphenyl isothiocyanate} \rightarrow \text{this compound} Cyclopropylamine+2,5-Dimethylphenyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of thioureas often involves the use of silicon pseudohalides, such as silicon tetraisothiocyanate, which react with amines to produce thioureas in high yields . This method is advantageous due to its high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form urea derivatives.

    Reduction: Reduction of thioureas can lead to the formation of amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides can react with thioureas under basic conditions.

Major Products Formed

    Oxidation: Urea derivatives.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea involves its interaction with various molecular targets. Thioureas are known to inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase . The compound’s effects are mediated through the formation of stable complexes with these enzymes, leading to their inhibition and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-(2,5-dimethylphenyl)thiourea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships in thiourea derivatives and for developing new pharmaceuticals with improved efficacy and selectivity.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-cyclopropyl-3-(2,5-dimethylphenyl)thiourea

InChI

InChI=1S/C12H16N2S/c1-8-3-4-9(2)11(7-8)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15)

InChI Key

QKADPJTZCFCIOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC2CC2

Origin of Product

United States

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